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molecular formula C6H7NO2S B063426 Methyl 5-aminothiophene-3-carboxylate CAS No. 192879-33-7

Methyl 5-aminothiophene-3-carboxylate

Cat. No. B063426
M. Wt: 157.19 g/mol
InChI Key: GFERXXPZQYBEBF-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

To a solution of 5-nitro-thiophene-3-carboxylic acid methyl ester (0.5 g, 2.67 mmol) in aqueous acetic acid (5 ml) was added iron powder (1.04 g, 18.6 mmol) and the reaction mixture was heated to reflux for 3 hr. The reaction mixture was filtered and triethylamine was added to the filtrate. The compound was extracted with ethyl acetate and the organic layer was washed with water, concentrated and dried to yield crude compound. The compound was purified by silica gel column chromatography, using ethyl acetate/hexane as eluent, to yield 5-amino-thiophene-3-carboxylic acid methyl ester (0.1 g, 24%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([N+:10]([O-])=O)[S:7][CH:6]=1)=[O:4]>C(O)(=O)C.[Fe]>[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([NH2:10])[S:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C1=CSC(=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.04 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
triethylamine was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
The compound was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield crude compound
CUSTOM
Type
CUSTOM
Details
The compound was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CSC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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